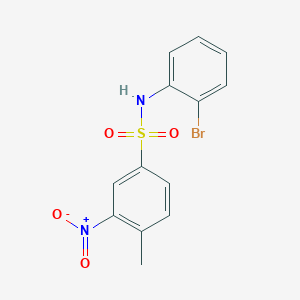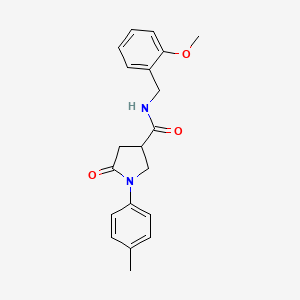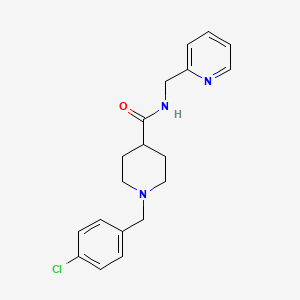
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide (BBS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBS is a member of the sulfonamide family, which has been widely used in the pharmaceutical industry for its antibacterial, antifungal, and diuretic properties. BBS has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrases play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. Inhibition of CAIX leads to a decrease in intracellular pH, which can impair cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages for lab experiments. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is relatively easy to synthesize, and it can be purified by standard methods. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to have good stability in various solvents, which makes it suitable for use in various assays. However, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has some limitations for lab experiments. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has limited solubility in water, which can limit its use in aqueous assays. Moreover, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has a relatively low potency compared to other anticancer agents, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide. One direction is to investigate the structure-activity relationship of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide and its analogs to identify more potent and selective inhibitors of carbonic anhydrases. Another direction is to explore the use of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide as a diagnostic tool for cancer imaging, particularly in combination with other imaging agents. Moreover, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be studied for its potential use in other therapeutic areas, such as inflammation and pain.
Synthesis Methods
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized through different methods, including the reaction of 2-bromoaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, or dimethylformamide. The resulting product can be purified by crystallization or column chromatography. The yield of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications, particularly in cancer treatment. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been investigated for its anti-inflammatory and analgesic properties. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential use as a diagnostic tool for cancer imaging. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be labeled with radioactive isotopes and used for positron emission tomography (PET) imaging of cancer cells.
properties
IUPAC Name |
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-6-7-10(8-13(9)16(17)18)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJFBHIYXHKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)


![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
